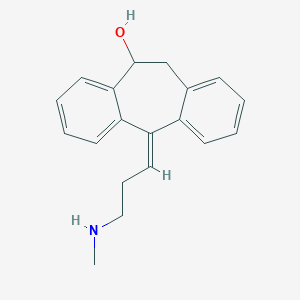

10-Hydroxynortriptyline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benzocycloheptenes - Dibenzocycloheptenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2Z)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGXZGJKNUNLHK-WJDWOHSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74853-74-0 (maleate[1:1]) | |

| Record name | 10-Hydroxynortriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156-99-6, 47132-19-4, 115460-05-4, 115460-06-5 | |

| Record name | 10-Hydroxynortriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-10-Hydroxynortriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047132194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Hydroxynortriptyline, (Z)-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115460054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Hydroxynortriptyline, (Z)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115460065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-HYDROXYNORTRIPTYLINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A43OTR1B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10-HYDROXYNORTRIPTYLINE, (Z)-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQQ770F8UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10-HYDROXYNORTRIPTYLINE, (Z)-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/411I184MG3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

10-Hydroxynortriptyline: A Comprehensive Technical Guide to a Key Nortriptyline Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortriptyline (B1679971), a tricyclic antidepressant, undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, 10-hydroxynortriptyline is of significant pharmacological and clinical importance. This technical guide provides an in-depth analysis of this compound, covering its metabolic formation, stereochemistry, pharmacokinetic profile, and analytical quantification. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for professionals in the fields of pharmacology and drug development.

Introduction

Nortriptyline (NT), the active metabolite of amitriptyline (B1667244), is primarily metabolized in the liver.[1][2][3] The main metabolic pathways are hydroxylation and N-demethylation, which are critical for its clearance and are mediated by the cytochrome P450 (CYP) enzyme system.[4] The most significant metabolic route is the hydroxylation at the 10-position of the dibenzocycloheptene ring, which results in the formation of this compound (10-OH-NT).[1][4] This metabolite is not only abundant but also pharmacologically active, contributing to both the therapeutic and potential toxic effects of nortriptyline treatment.[1][5] Understanding the characteristics of this compound is therefore crucial for optimizing nortriptyline therapy and for the development of new chemical entities targeting similar pathways.

Metabolic Pathway of Nortriptyline to this compound

The formation of this compound is a critical step in the biotransformation of nortriptyline. This process is primarily catalyzed by the polymorphic enzyme CYP2D6.[1][2][4]

Enzymatic Conversion

The hydroxylation of nortriptyline to this compound is predominantly mediated by CYP2D6, which exhibits high affinity for this reaction.[6] CYP3A4 also contributes to this metabolic step, but with a lower affinity.[6] The involvement of CYP2D6 is of particular clinical significance due to the well-documented genetic polymorphisms in the CYP2D6 gene, which can lead to substantial inter-individual variability in nortriptyline metabolism and plasma concentrations.[4]

Stereochemistry

The hydroxylation of nortriptyline is a stereoselective process, yielding two main isomers: (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline.[4] The (E)-isomer is the major metabolite and is found in significantly higher concentrations in plasma than the (Z)-isomer.[4][5] The formation of the (E)-isomer is strongly associated with CYP2D6 activity, whereas the formation of the (Z)-isomer is less dependent on this specific enzyme.[1]

Figure 1: Simplified metabolic pathway of nortriptyline.

Quantitative Data

The pharmacokinetics of nortriptyline and its primary active metabolite, this compound, are significantly influenced by the patient's CYP2D6 genotype.[1] The following tables summarize key pharmacokinetic and enzyme kinetic parameters.

Table 1: Enzyme Kinetic Parameters for Nortriptyline Metabolism

| Pathway | Enzyme | Km (μM) | Vmax (relative) |

| 10-Hydroxylation | CYP2D6 | 2.1 | High |

| CYP3A4 | 37.4 | Low | |

| N-Demethylation | CYP2D6 | - | - |

| CYP2C19 | - | - | |

| Data sourced from Olesen & Linnet, 1999.[6] |

Table 2: Pharmacokinetic Parameters of Nortriptyline and this compound by CYP2D6 Genotype in Chinese Subjects

| CYP2D6 Genotype | Analyte | AUC (nmol·h/L) | t½ (hours) |

| 1/1 (Extensive Metabolizer) | Nortriptyline | 1817 | - |

| 10-OH-NT | 2273 | - | |

| 1/10 (Intermediate Metabolizer) | Nortriptyline | - | - |

| 10-OH-NT | - | - | |

| 10/10 (Poor Metabolizer) | Nortriptyline | 4002 | - |

| 10-OH-NT | 1704 | - | |

| Data adapted from Yue QY et al., 1998.[7] |

Table 3: Pharmacokinetic Parameters of Nortriptyline and this compound by Number of Functional CYP2D6 Genes in White Persons

| Functional CYP2D6 Genes | Analyte | AUC (nM·hr) | t½ (hours) |

| 0 (Poor Metabolizer) | Nortriptyline | 4301 | 54.5 |

| 10-OH-NT | 1537 | 52.2 | |

| 1 (Intermediate Metabolizer) | Nortriptyline | - | - |

| 10-OH-NT | - | - | |

| 2 (Extensive Metabolizer) | Nortriptyline | 1295 | - |

| 10-OH-NT | 1711 | - | |

| 3 (Ultrarapid Metabolizer) | Nortriptyline | 860 | 18.1 |

| 10-OH-NT | 2731 | 17.6 | |

| 13 (Ultrarapid Metabolizer) | Nortriptyline | 267 | 19.0 |

| 10-OH-NT | 3442 | 9.5 | |

| Data adapted from Dalén P et al., 1998.[8][9] |

Table 4: Plasma Protein Binding

| Compound | Fraction Bound (%) | Primary Binding Proteins |

| Nortriptyline | 93-95 | Albumin, alpha-1 acid glycoprotein |

| (E)-10-Hydroxynortriptyline | ~60 | Albumin |

| Data sourced from various studies.[10][11][12] |

Experimental Protocols

This section outlines methodologies for key experiments used in the study of nortriptyline metabolism and the quantification of its metabolites.

In Vitro Metabolism Assay using Human Liver Microsomes (HLMs)

This protocol provides a general framework for assessing the metabolism of nortriptyline in a complex, physiologically relevant in vitro system.[4]

-

Materials:

-

Pooled human liver microsomes (HLMs)

-

Nortriptyline hydrochloride

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal standard (e.g., nortriptyline-d3)

-

-

Procedure:

-

Prepare a stock solution of nortriptyline in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, pre-incubate HLMs (final concentration typically 0.1-1.0 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding nortriptyline (at various concentrations to determine kinetics) and the NADPH regenerating system to the pre-incubated microsomes. The final incubation volume is typically 200-500 µL.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes), ensuring linear formation of metabolites.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the mixture to precipitate proteins (e.g., 14,000 rpm for 10 minutes at 4°C).

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the parent drug (nortriptyline) and its metabolites (this compound, desmethylnortriptyline).[4]

-

Quantification of Nortriptyline and this compound in Human Plasma by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of nortriptyline and its major metabolite, this compound, in human plasma.[13][14]

-

Sample Preparation (Protein Precipitation): [14]

-

To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

-

Vortex the mixture to precipitate proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or well plate.

-

Dilute the supernatant with water prior to injection.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a C18 reverse-phase column with a gradient mobile phase, typically consisting of acetonitrile and water with a modifier like formic acid.[14]

-

Tandem Mass Spectrometry: Employ electrospray ionization (ESI) in the positive mode with multiple reaction monitoring (MRM) for detection and quantification.[13][14]

-

Figure 2: General workflow for LC-MS/MS analysis of nortriptyline and its metabolites.

Pharmacological Activity and Clinical Significance

This compound is not merely an inactive byproduct of nortriptyline metabolism; it possesses its own pharmacological activity.

-

(E)-10-hydroxynortriptyline is an active metabolite with approximately half the potency of the parent drug, nortriptyline.[1] It contributes to the overall therapeutic effect and may also play a role in the adverse effects associated with nortriptyline therapy.[1][5]

-

The plasma concentration of this compound, and particularly the ratio of nortriptyline to this compound, can serve as a valuable biomarker for assessing an individual's CYP2D6 metabolic activity.[13] This information can be used to guide dose adjustments and personalize nortriptyline treatment, thereby minimizing the risk of adverse drug reactions and improving therapeutic outcomes.

-

Studies have suggested that this compound may be more selective for noradrenergic neurons than nortriptyline itself.[15] High concentrations of this compound have been associated with cardiotoxicity.[16][17][18]

Conclusion

This compound is a pivotal metabolite in the pharmacology of nortriptyline. Its formation, primarily mediated by the polymorphic enzyme CYP2D6, leads to the production of stereoisomers with distinct pharmacological properties. The significant inter-individual variability in the plasma concentrations of both nortriptyline and this compound, largely attributable to CYP2D6 genetic polymorphisms, underscores the importance of therapeutic drug monitoring and pharmacogenetic testing in clinical practice. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals, facilitating a deeper understanding of nortriptyline's metabolic fate and the clinical implications of its active metabolite, this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. eugenomic.com [eugenomic.com]

- 4. benchchem.com [benchchem.com]

- 5. Relationship of hydroxynortriptyline to nortriptyline concentration and creatinine clearance in depressed elderly outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of nortriptyline and its 10-hydroxy metabolite in Chinese subjects of different CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. s3.pgkb.org [s3.pgkb.org]

- 9. 10-Hydroxylation of nortriptyline in white persons with 0, 1, 2, 3, and 13 functional CYP2D6 genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amitriptyline - Wikipedia [en.wikipedia.org]

- 11. Plasma protein binding - Wikipedia [en.wikipedia.org]

- 12. Plasma binding variations of amitriptyline and nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical and biochemical effects during treatment of depression with nortriptyline: the role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. g-standaard.nl [g-standaard.nl]

- 17. research.rug.nl [research.rug.nl]

- 18. Electrocardiographic changes with nortriptyline and this compound in elderly depressed outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of (E)-10-hydroxynortriptyline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-10-hydroxynortriptyline is a principal active metabolite of the tricyclic antidepressant nortriptyline (B1679971). Formed primarily through the action of cytochrome P450 enzymes, this metabolite plays a significant role in the overall therapeutic effect and side-effect profile of its parent drug. This technical guide provides a comprehensive overview of the pharmacological profile of (E)-10-hydroxynortriptyline, focusing on its receptor binding affinities, pharmacokinetic properties, and metabolic pathways. The information is presented to aid researchers, scientists, and drug development professionals in understanding the nuanced activity of this compound.

Core Pharmacological Data

The pharmacological activity of (E)-10-hydroxynortriptyline is characterized by its interaction with various neurotransmitter transporters and receptors. The following tables summarize the key quantitative data available for this metabolite, providing a clear comparison of its properties.

Table 1: Neurotransmitter Transporter Affinity

| Transporter | Parameter | Value (nM) | Reference |

| Norepinephrine (B1679862) Transporter (NET) | Ki (estimated) | ~13.6 - 17.5* | [1][2] |

| Serotonin (B10506) Transporter (SERT) | IC50 | 6700 | [3] |

| Dopamine (B1211576) Transporter (DAT) | Ki | >10,000 | [1] |

*Estimated value based on nortriptyline's Ki of 3.4-4.37 nM and the finding that (E)-10-hydroxynortriptyline is a four times weaker NET inhibitor.[1][2]

Table 2: Muscarinic Acetylcholine (B1216132) Receptor Affinity

| Receptor | Parameter | Comparison to Nortriptyline | Reference |

| Muscarinic Acetylcholine Receptors | Affinity | ~18-fold lower | [4] |

Table 3: Pharmacokinetic Properties

| Parameter | Value | Reference |

| Plasma Protein Binding | ~60-69% | [4][5] |

| Elimination Half-life | 8 - 10 hours | [4][5] |

Table 4: Metabolic Parameters (Nortriptyline to (E)-10-hydroxynortriptyline)

| Enzyme | Parameter | Value (µM) | Reference |

| CYP2D6 | Km | 2.1 | [6] |

| CYP3A4 | Km | 37.4 | [6] |

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in the action and study of (E)-10-hydroxynortriptyline, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies typically employed to determine the pharmacological parameters of (E)-10-hydroxynortriptyline.

Radioligand Binding Assays for Transporter Affinity

To determine the binding affinity (Ki) of (E)-10-hydroxynortriptyline for neurotransmitter transporters, competitive radioligand binding assays are utilized.

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human norepinephrine transporter (NET), serotonin transporter (SERT), or dopamine transporter (DAT).

-

Assay Components:

-

Radioligand: A specific radiolabeled ligand for the transporter of interest is used (e.g., [3H]nisoxetine for NET, [3H]citalopram for SERT, [3H]WIN 35,428 for DAT).

-

Test Compound: (E)-10-hydroxynortriptyline is prepared in a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known, non-labeled inhibitor for the respective transporter is used to determine non-specific binding.

-

-

Incubation: The cell membranes, radioligand, and either the test compound or control are incubated in a suitable buffer at a specific temperature (e.g., room temperature or 4°C) to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of (E)-10-hydroxynortriptyline that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Metabolism using Human Liver Microsomes

The metabolic conversion of nortriptyline to (E)-10-hydroxynortriptyline is investigated using human liver microsomes (HLMs), which are rich in CYP enzymes.

-

Incubation Mixture: The reaction mixture typically contains HLMs, a phosphate (B84403) buffer (pH 7.4), and a NADPH-regenerating system (to provide the necessary cofactor for CYP enzyme activity).

-

Reaction Initiation: The reaction is initiated by adding nortriptyline to the pre-warmed incubation mixture.

-

Incubation: The mixture is incubated at 37°C for a specified period. Aliquots are taken at various time points to monitor the reaction progress.

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol), which also serves to precipitate the proteins.

-

Sample Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentrations of nortriptyline and (E)-10-hydroxynortriptyline.

-

Enzyme Kinetics: To determine the Michaelis-Menten constant (Km), the initial rate of metabolite formation is measured at various substrate (nortriptyline) concentrations. The data are then fitted to the Michaelis-Menten equation. For identifying the specific CYP isoforms involved, the assay can be performed with specific chemical inhibitors of different CYP enzymes or with recombinant human CYP enzymes.[6]

Plasma Protein Binding by Equilibrium Dialysis

The extent of (E)-10-hydroxynortriptyline binding to plasma proteins is commonly determined using the equilibrium dialysis method.

-

Apparatus: A dialysis chamber is used, which is divided into two compartments by a semi-permeable membrane that allows the passage of small molecules like the drug but retains larger proteins.

-

Procedure:

-

One compartment of the dialysis cell is filled with human plasma, and the other with a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).

-

(E)-10-hydroxynortriptyline is added to the plasma-containing compartment.

-

The dialysis unit is sealed and incubated at 37°C with gentle agitation until equilibrium is reached (typically for several hours). At equilibrium, the concentration of the unbound drug is the same in both compartments.

-

-

Sample Analysis: After incubation, samples are taken from both the plasma and the buffer compartments. The concentration of (E)-10-hydroxynortriptyline in each sample is determined using a validated analytical method, such as LC-MS/MS.

-

Calculation: The fraction of unbound drug (fu) is calculated as the ratio of the drug concentration in the buffer compartment to the drug concentration in the plasma compartment. The percentage of plasma protein binding is then calculated as (1 - fu) x 100%.[7]

Conclusion

(E)-10-hydroxynortriptyline is an important active metabolite of nortriptyline that contributes to its therapeutic effect, primarily through the inhibition of norepinephrine reuptake. Its significantly lower affinity for the serotonin transporter and muscarinic acetylcholine receptors compared to its parent compound suggests a more selective noradrenergic profile with potentially fewer serotonergic and anticholinergic side effects. The pharmacokinetic properties, including its plasma protein binding and elimination half-life, influence its distribution and duration of action. A thorough understanding of the pharmacological profile of (E)-10-hydroxynortriptyline, as outlined in this guide, is essential for the continued development and optimization of antidepressant therapies.

References

- 1. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nortriptyline - Wikipedia [en.wikipedia.org]

- 3. Serotonin uptake inhibition during treatment of depression with nortriptyline caused by parent drug and not by 10-hydroxymetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amitriptyline - Wikipedia [en.wikipedia.org]

- 6. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma binding variations of amitriptyline and nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-10-Hydroxynortriptyline: An In-Depth Technical Guide on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-10-hydroxynortriptyline is one of the primary active metabolites of the tricyclic antidepressant nortriptyline (B1679971). While its sibling isomer, (E)-10-hydroxynortriptyline, has been more extensively studied, understanding the distinct pharmacological profile of the (Z)-isomer is crucial for a comprehensive grasp of nortriptyline's overall therapeutic and adverse effects. This technical guide synthesizes the available scientific literature on the biological activity of (Z)-10-hydroxynortriptyline, presenting quantitative data where available, detailing relevant experimental methodologies, and visualizing key metabolic and signaling pathways.

Metabolic Pathway of Nortriptyline

Nortriptyline undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. A key metabolic route is the hydroxylation at the 10-position of the dibenzocycloheptene ring, which leads to the formation of two geometric isomers: (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline. The formation of the (E)-isomer is significantly correlated with the activity of the polymorphic enzyme CYP2D6, whereas the formation of the (Z)-isomer appears to be less dependent on this specific enzyme[1].

Caption: Metabolic pathway of nortriptyline to its hydroxylated metabolites.

Quantitative Data on Biological Activity

Direct quantitative data on the binding affinities and functional potencies of (Z)-10-hydroxynortriptyline at key pharmacological targets are limited in the publicly available literature. However, extensive data exists for the parent compound, nortriptyline, and the (E)-isomer, which are presented here for comparative purposes.

Table 1: Comparative Binding Affinities (Ki, nM) and IC50 Values (nM) at Monoamine Transporters and Muscarinic Receptors

| Compound | Norepinephrine (B1679862) Transporter (NET) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Muscarinic Acetylcholine (B1216132) Receptor Affinity |

| Nortriptyline | 3.4[2] | 161[2] | High Affinity |

| (E)-10-Hydroxynortriptyline | Equipotent to Nortriptyline in inhibiting noradrenaline uptake[3] | 6700 (IC50)[4] | ~18-fold lower than Nortriptyline[3] |

| (Z)-10-Hydroxynortriptyline | Data not available | Data not available | Data not available |

Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity. IC50 is the concentration of an inhibitor where the response is reduced by half.

While specific binding data for (Z)-10-hydroxynortriptyline is scarce, a study on the comparative cardiotoxicity in swine revealed distinct in vivo effects. In this study, (Z)-10-hydroxynortriptyline, unlike its (E)-isomer, induced significant bradycardia, a decrease in blood pressure, and a reduction in cardiac output[5]. These findings suggest that the (Z)-isomer possesses a unique pharmacological profile, particularly concerning cardiovascular function, that differs from both the parent drug and the (E)-metabolite.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to determining the biological activity of nortriptyline metabolites.

Protocol 1: Norepinephrine Reuptake Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory effect of a test compound on norepinephrine transporter (NET) activity.

Workflow for Norepinephrine Reuptake Inhibition Assay

Caption: Workflow for a typical norepinephrine reuptake inhibition assay.

Materials:

-

HEK293 cells stably expressing the human norepinephrine transporter (hNET)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

[3H]-Norepinephrine (Radioligand)

-

Test compound ((Z)-10-hydroxynortriptyline)

-

Reference NET inhibitor (e.g., Desipramine)

-

96-well cell culture plates

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Plate HEK293-hNET cells in 96-well plates and allow them to adhere overnight.

-

Assay Preparation: On the day of the assay, wash the cells with assay buffer.

-

Compound Addition: Add varying concentrations of the test compound or reference inhibitor to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiate Uptake: Add [3H]-Norepinephrine to each well to initiate the uptake reaction.

-

Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.

-

Terminate Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis and Quantification: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific norepinephrine uptake (IC50 value).

Protocol 2: Muscarinic Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of a test compound for muscarinic acetylcholine receptors.

Workflow for Muscarinic Receptor Binding Assay

Caption: Workflow for a muscarinic receptor radioligand binding assay.

Materials:

-

Tissue source of muscarinic receptors (e.g., rat brain cortex)

-

Homogenization buffer

-

Assay buffer (e.g., phosphate (B84403) buffer)

-

Radioligand (e.g., [3H]-Quinuclidinyl benzilate, [3H]-QNB)

-

Test compound ((Z)-10-hydroxynortriptyline)

-

Reference muscarinic antagonist (e.g., Atropine) for non-specific binding

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the pellet and resuspend in assay buffer.

-

Binding Assay: In a reaction tube, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, use a high concentration of a known antagonist.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve and determine the Ki value.

Signaling Pathways

The primary antidepressant effect of nortriptyline and its active metabolites is believed to be mediated through the inhibition of norepinephrine reuptake at the presynaptic terminal. This leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission.

Caption: Proposed mechanism of action via norepinephrine transporter inhibition.

Conclusion

(Z)-10-hydroxynortriptyline is a major metabolite of nortriptyline with a distinct, yet not fully characterized, biological activity profile. While quantitative data on its interaction with key central nervous system targets are lacking, preliminary in vivo studies indicate unique cardiovascular effects compared to its (E)-isomer. The provided experimental protocols offer a framework for future research to elucidate the specific binding affinities and functional potencies of (Z)-10-hydroxynortriptyline, which will be essential for a complete understanding of the pharmacology of nortriptyline and its metabolites. Further investigation into the stereoselective activity of nortriptyline's metabolites is warranted to optimize therapeutic strategies and minimize adverse effects.

References

- 1. E- and Z-10-hydroxylation of nortriptyline: relationship to polymorphic debrisoquine hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Weak binding of 10-hydroxymetabolites of nortriptyline to rat brain muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin uptake inhibition during treatment of depression with nortriptyline caused by parent drug and not by 10-hydroxymetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Stereoisomerism and Function of 10-Hydroxynortriptyline

Nortriptyline (B1679971), a tricyclic antidepressant, undergoes extensive metabolism, leading to the formation of pharmacologically active metabolites. Among these, this compound is of significant interest due to its stereoisomeric complexity and its contribution to the overall therapeutic and adverse effects of the parent drug.[1] This technical guide provides a comprehensive overview of the stereoisomerism of this compound, its distinct pharmacological functions, and the experimental methodologies used in its study.

Stereoisomerism of this compound

Hydroxylation of the ethylene (B1197577) bridge on the dibenzocycloheptene ring of nortriptyline results in the formation of this compound. This introduces a chiral center at the 10th carbon, and due to the geometry of the ring system, both geometric (E/Z) and optical (R/S or +/-) isomerism exist. This results in four distinct stereoisomers:

-

(R)-E-10-hydroxynortriptyline

-

(S)-E-10-hydroxynortriptyline

-

(R)-Z-10-hydroxynortriptyline

-

(S)-Z-10-hydroxynortriptyline[2]

The E- and Z-isomers refer to the orientation of the hydroxyl group relative to the propylamino side chain. Molecular modeling studies have shown that the stereoisomers have different three-dimensional structures and molecular conformations.[2] For instance, the R-E- and S-Z-isomers can form intramolecular hydrogen bonds, leading to a folded side chain, whereas the R-Z- and S-E-isomers have a more extended side chain.[2]

Pharmacological Function of Stereoisomers

The stereoisomers of this compound are not pharmacologically inert and exhibit distinct profiles in terms of their interaction with neurotransmitter transporters and their metabolic fate.

The primary mechanism of action of this compound stereoisomers is the inhibition of norepinephrine (B1679862) reuptake.[1][3] (E)-10-hydroxynortriptyline is a potent inhibitor of the norepinephrine transporter (NET), with a potency approximately 50% of that of nortriptyline.[1] While less potent than nortriptyline, these metabolites can still significantly influence noradrenergic neurotransmission.[4] Importantly, the hydroxymetabolites exhibit significantly lower anticholinergic activity compared to the parent drug, which may contribute to a more favorable side-effect profile in some patients.[3]

The metabolism and disposition of this compound are highly stereoselective. The hydroxylation of nortriptyline is primarily catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6), which stereospecifically produces the (-)-E-10-hydroxynortriptyline enantiomer.[3][5] The subsequent metabolism, particularly glucuronidation, is also enantioselective, with a preference for the (+)-E-10-hydroxynortriptyline enantiomer.[6][7]

There are also significant differences in the plasma concentrations and renal clearance of the enantiomers. Plasma levels of unconjugated (-)-E-10-hydroxynortriptyline are typically two to five times higher than those of (+)-E-10-hydroxynortriptyline.[6] The renal clearance of unbound (-)-E-10-hydroxynortriptyline is greater than that of the (+)-enantiomer, suggesting enantioselective tubular secretion.[6]

The ratio of the E to Z isomers in plasma has also been investigated, with the concentration of the E-isomer being substantially higher than that of the Z-isomer in geriatric patients.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the pharmacokinetics of this compound stereoisomers.

Table 1: Pharmacokinetic Parameters of E-10-Hydroxynortriptyline Enantiomers in Humans [6]

| Parameter | (-)-E-10-OH-NT | (+)-E-10-OH-NT |

| Plasma Half-Life (hours) | 8 - 9 | 8 - 9 |

| Urinary Recovery as Glucuronide (%) | 35.3 ± 9.7 | 64.4 ± 12.1 |

| Renal Clearance of Unbound Drug (L/kg/hr) | 0.57 ± 0.16 | 0.44 ± 0.14 |

Table 2: Comparative Potency at the Norepinephrine Transporter (NET) [1]

| Compound | Potency Relative to Nortriptyline |

| (E)-10-Hydroxynortriptyline | ~50% |

Experimental Protocols

The study of this compound stereoisomers involves a range of sophisticated analytical and pharmacological techniques.

High-Performance Liquid Chromatography (HPLC) is the primary method used to separate and quantify the different stereoisomers of this compound from biological matrices such as plasma and urine.[7][8][10] Chiral stationary phases are often employed to achieve enantiomeric separation.

To determine the binding affinity of the stereoisomers to neurotransmitter transporters like NET, radioligand binding assays are employed.[1]

-

Principle: This assay measures the ability of the test compounds (this compound stereoisomers) to compete with a radiolabeled ligand that has a high and specific affinity for the target transporter. For NET, [³H]nisoxetine is a commonly used radioligand.[1]

-

Procedure Outline:

-

Preparation of cell membranes expressing the human NET.

-

Incubation of the membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds.

-

Separation of bound and free radioligand by filtration.

-

Quantification of the bound radioactivity using liquid scintillation counting.

-

Calculation of the inhibitory constant (Ki) from the competition curves.

-

To investigate the stereoselective metabolism of this compound, in vitro studies using human liver microsomes are conducted.[7]

-

Principle: Liver microsomes contain a high concentration of drug-metabolizing enzymes, including CYP450s and UDP-glucuronosyltransferases (UGTs). By incubating the stereoisomers with microsomes and necessary cofactors (e.g., UDPGA for glucuronidation), the formation of metabolites can be monitored over time.

-

Procedure Outline:

-

Incubation of individual or racemic this compound stereoisomers with human liver microsomes and UDPGA.

-

Termination of the reaction at various time points.

-

Extraction of the metabolites.

-

Analysis of the metabolites and remaining parent drug by HPLC to determine the rate of formation of each glucuronide diastereomer.

-

Visualizations

Caption: Inhibition of Norepinephrine Transporter (NET) by this compound Stereoisomers.

Caption: General experimental workflow for the separation and functional characterization of this compound stereoisomers.

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular structure and dynamics of the four this compound isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical and biochemical effects during treatment of depression with nortriptyline: the role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective inhibition of nortriptyline hydroxylation in man by quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselective disposition of racemic E-10-hydroxynortriptyline in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucuronidation of the enantiomers of E-10-hydroxynortriptyline in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isomers of this compound in geriatric depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Relationship of hydroxynortriptyline to nortriptyline concentration and creatinine clearance in depressed elderly outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enantioselective formation and disposition of (E)- and (Z)-10-hydroxynortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Formation of 10-Hydroxynortriptyline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo formation of 10-hydroxynortriptyline, the major active metabolite of the tricyclic antidepressant nortriptyline (B1679971). A detailed exploration of the metabolic pathways, the enzymes involved, and the significant impact of pharmacogenomic variations is presented. This document offers in-depth experimental protocols for the analysis of nortriptyline metabolism and summarizes key quantitative data to aid researchers and professionals in the field of drug development and clinical pharmacology.

Introduction

Nortriptyline, a second-generation tricyclic antidepressant, is an active metabolite of amitriptyline (B1667244) and is widely used in the treatment of major depressive disorder. The clinical efficacy and safety profile of nortriptyline are intrinsically linked to its metabolism, which primarily occurs in the liver. The main metabolic pathway is the hydroxylation at the 10-position of the dibenzocycloheptene ring, leading to the formation of this compound. This metabolite is pharmacologically active and its plasma concentration can significantly contribute to the therapeutic and toxic effects of nortriptyline. A thorough understanding of the in vivo formation of this compound is therefore crucial for optimizing nortriptyline therapy and minimizing adverse drug reactions.

Metabolic Pathways of Nortriptyline

The biotransformation of nortriptyline is a complex process involving multiple enzymatic reactions. The two primary metabolic pathways are 10-hydroxylation and N-demethylation, both of which are predominantly mediated by the cytochrome P450 (CYP) enzyme system.

10-Hydroxylation

The principal route of nortriptyline metabolism is the hydroxylation at the 10-position, resulting in the formation of E- and Z-10-hydroxynortriptyline. This reaction is highly stereoselective, with the E-isomer being the predominant form found in plasma[1][2]. The formation of this compound is primarily catalyzed by two CYP isoforms:

-

CYP2D6: This enzyme exhibits high affinity for nortriptyline and is the main catalyst for the formation of E-10-hydroxynortriptyline[3][4][5]. The gene encoding CYP2D6 is highly polymorphic, leading to significant interindividual differences in metabolic capacity[6][7].

-

CYP3A4: This isoform has a lower affinity for nortriptyline but also contributes to its 10-hydroxylation[3][4]. Its role becomes more significant at higher concentrations of nortriptyline or in individuals with reduced CYP2D6 activity[3].

Further Metabolism of this compound

Once formed, this compound can undergo further metabolism. It can be oxidized to 10-oxonortriptyline, a reaction that has been observed in human liver microsomes. Interestingly, this ketone metabolite can then be stereoselectively reduced back to (+)-E- and (+)-Z-10-hydroxynortriptyline in the liver cytosol. Additionally, this compound and its isomers are conjugated with glucuronic acid to form more water-soluble glucuronides, which are then excreted in the urine.

N-Demethylation

A secondary metabolic pathway for nortriptyline is N-demethylation, which results in the formation of desmethylnortriptyline. This metabolite is considered to be inactive. The enzymes CYP2D6 and CYP2C19 are primarily responsible for this reaction.

Data Presentation: Quantitative Analysis

The in vivo formation of this compound is highly variable among individuals, largely due to genetic polymorphisms in the CYP2D6 enzyme. This variability is reflected in the pharmacokinetic parameters of nortriptyline and its metabolites.

Table 1: Enzyme Kinetic Parameters for Nortriptyline 10-Hydroxylation

| Enzyme | K_m_ (µM) | V_max_ (pmol/min/pmol CYP) | Reference |

| CYP2D6 | 2.1 | Not Specified | [3] |

| CYP3A4 | 37.4 | Not Specified | [3] |

| CYP2D6 (in human liver microsomes) | 1.3 ± 0.4 | Not Specified | [3] |

| CYP3A4 (in human liver microsomes) | 24.4 ± 7 | Not Specified | [3] |

| CYP2D6 (cDNA-expressed) | 0.48 | 130 (mol/hr/mol CYP) | [5] |

Table 2: Pharmacokinetic Parameters of Nortriptyline and this compound by CYP2D6 Genotype in Chinese Subjects

| CYP2D6 Genotype | Nortriptyline AUC (nmol·h/L) | Nortriptyline t_1/2_ (h) | This compound AUC (nmol·h/L) | This compound t_1/2_ (h) | Reference |

| 1/1 (n=5) | 1817 ± 459 | 26.9 ± 5.5 | 2273 ± 543 | 25.5 ± 3.9 | [8] |

| 1/10 (n=5) | 2229 ± 755 | 34.6 ± 12.0 | 2040 ± 626 | 28.1 ± 7.2 | [8] |

| 10/10 (n=5) | 4002 ± 1341 | 48.6 ± 16.9 | 1704 ± 419 | 32.7 ± 8.1 | [8] |

Table 3: Nortriptyline/(E)-10-Hydroxynortriptyline Ratio by Number of Functional CYP2D6 Alleles in Faroese Patients

| Number of Functional CYP2D6 Alleles | Nortriptyline/(E)-10-OH-Nortriptyline Ratio (Median and Range) | Reference |

| 0 (n=4) | 3.07 (1.49–5.10) | [9] |

| 1 (n=7) | 0.53 (0.27–1.05) | [9] |

| 2 (n=10) | 0.28 (0.22–0.82) | [9] |

Experimental Protocols

In Vitro Metabolism of Nortriptyline using Human Liver Microsomes

This protocol provides a framework for assessing the formation of this compound in a physiologically relevant in vitro system.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Nortriptyline hydrochloride

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

-

Internal standard (e.g., deuterated this compound)

Procedure:

-

Preparation: Prepare stock solutions of nortriptyline and the internal standard in an appropriate solvent (e.g., methanol (B129727) or DMSO). Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Incubation Mixture: In a microcentrifuge tube, pre-incubate HLMs (final concentration typically 0.1-1.0 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding nortriptyline (at various concentrations to determine enzyme kinetics) and the NADPH regenerating system to the pre-warmed microsomes. The final incubation volume is typically 200-500 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range of metabolite formation.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Centrifuge the mixture to precipitate proteins (e.g., 14,000 rpm for 10 minutes at 4°C).

-

Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by a validated LC-MS/MS method.

Quantification of Nortriptyline and this compound in Human Plasma by LC-MS/MS

This protocol outlines a sensitive and specific method for the simultaneous quantification of nortriptyline and its primary metabolite in human plasma[10][11].

Materials and Equipment:

-

Human plasma samples

-

Nortriptyline and this compound analytical standards

-

Internal standard (e.g., carbamazepine (B1668303) or deuterated analogs)

-

Acetonitrile, methanol, formic acid, ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

Water (ultrapure)

-

Liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS)

-

C18 analytical column (e.g., HyPURITY C18, 50 x 4.6 mm, 5 µm)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient could be: 0-1 min, 20% B; 1-4 min, 20-80% B; 4-5 min, 80% B; 5-6 min, 20% B.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Nortriptyline: m/z 264.2 → 233.1

-

This compound: m/z 280.2 → 207.1

-

Internal Standard (Carbamazepine): m/z 237.1 → 194.1

-

-

Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity.

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentrations of nortriptyline and this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Metabolic Pathway of Nortriptyline

References

- 1. PharmVar Tutorial on CYP2D6 Structural Variation Testing and Recommendations on Reporting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. egrove.olemiss.edu [egrove.olemiss.edu]

- 3. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Hydroxylation and demethylation of the tricyclic antidepressant nortriptyline by cDNA-expressed human cytochrome P-450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. g-standaard.nl [g-standaard.nl]

- 7. s3.pgkb.org [s3.pgkb.org]

- 8. Pharmacokinetics of nortriptyline and its 10-hydroxy metabolite in Chinese subjects of different CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The CYP2D6 polymorphism in relation to the metabolism of amitriptyline and nortriptyline in the Faroese population - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and this compound in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 10-Hydroxynortriptyline

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxynortriptyline is the primary and pharmacologically active metabolite of the tricyclic antidepressant nortriptyline (B1679971). Formed predominantly by the polymorphic cytochrome P450 enzyme CYP2D6, it exists as two stereoisomers, (E)- and (Z)-10-hydroxynortriptyline, with the E-isomer being more prevalent. This guide delineates the core mechanism of action of this compound, focusing on its interaction with monoamine transporters, receptor affinity profiles, and the consequential downstream signaling pathways. Furthermore, it addresses the stereoisomer-specific cardiotoxicity, a critical aspect for drug safety and development. Quantitative pharmacological data are presented in tabular format for clarity, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate metabolic pathways, signaling cascades, and experimental workflows.

Introduction

Nortriptyline, a second-generation tricyclic antidepressant, exerts its therapeutic effects primarily through the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake. Its extensive hepatic metabolism leads to the formation of this compound, a metabolite that circulates in the plasma at concentrations often exceeding the parent drug.[1] The pharmacological activity of this compound, particularly its potent inhibition of the norepinephrine transporter, suggests a significant contribution to both the therapeutic efficacy and the adverse effect profile of nortriptyline treatment.[2][3] A comprehensive understanding of its mechanism of action is therefore paramount for optimizing antidepressant therapy and for the development of safer and more effective therapeutic agents.

Metabolic Formation

Nortriptyline is hydroxylated at the 10-position to form (E)- and (Z)-10-hydroxynortriptyline. This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme CYP2D6 in a stereoselective manner, favoring the formation of the E-isomer.[4] Genetic polymorphisms in CYP2D6 can significantly influence the rate of metabolism, leading to wide inter-individual variations in plasma concentrations of nortriptyline and its hydroxylated metabolites.[5][6]

Core Mechanism of Action: Monoamine Transporter Inhibition

The principal mechanism of action of this compound is the inhibition of monoamine reuptake, primarily at the norepinephrine transporter (NET).

Norepinephrine Transporter (NET) Inhibition

Both nortriptyline and its 10-hydroxy metabolites are potent inhibitors of norepinephrine reuptake.[3][7] (E)-10-hydroxynortriptyline is reported to be approximately half as potent as nortriptyline in inhibiting norepinephrine uptake in vitro.[8] This action leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. This enhanced signaling in brain regions implicated in mood regulation is believed to be a cornerstone of its antidepressant effect.

Serotonin Transporter (SERT) Inhibition

Compared to its potent effect on NET, this compound is a significantly weaker inhibitor of the serotonin transporter (SERT). The IC50 value for (E)-10-hydroxynortriptyline on SERT is substantially higher than that of the parent compound, nortriptyline, indicating a greater selectivity for noradrenergic neurons.[3][9]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for nortriptyline and its metabolites. Data for the Z-isomer on transporter inhibition is notably scarce in publicly available literature.

| Compound | Target | Parameter | Value | Reference |

| Nortriptyline | SERT | IC50 | 940 nM | [9] |

| (E)-10-Hydroxynortriptyline | SERT | IC50 | 6700 nM | [9] |

| Nortriptyline | NET | Potency | High | [10] |

| (E)-10-Hydroxynortriptyline | NET | Potency | ~50% of Nortriptyline | [8] |

| Compound | Receptor | Affinity Relative to Nortriptyline | Reference |

| (E)-10-Hydroxynortriptyline | Muscarinic Acetylcholine | ~18-fold lower | [2] |

Downstream Signaling Pathways

The inhibition of norepinephrine reuptake by this compound initiates a cascade of downstream signaling events that are thought to underlie its therapeutic effects. The sustained increase in synaptic norepinephrine leads to the activation of adrenergic receptors, which in turn modulates intracellular signaling pathways, including those involving cyclic AMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF).[11][12]

Chronic activation of these pathways can lead to changes in gene expression, promoting neurogenesis and synaptic plasticity, which may contribute to the long-term therapeutic effects of the antidepressant.[13]

References

- 1. CSF and plasma levels of nortriptyline and its 10-hydroxy metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical and biochemical effects during treatment of depression with nortriptyline: the role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. E- and Z-10-hydroxylation of nortriptyline: relationship to polymorphic debrisoquine hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. s3.pgkb.org [s3.pgkb.org]

- 6. Pharmacokinetics of nortriptyline and its 10-hydroxy metabolite in Chinese subjects of different CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pronounced inhibition of noradrenaline uptake by 10-hydroxymetabolites of nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Serotonin uptake inhibition during treatment of depression with nortriptyline caused by parent drug and not by 10-hydroxymetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Knockout of the norepinephrine transporter and pharmacologically diverse antidepressants prevent behavioral and brain neurotrophin alterations in two chronic stress models of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Norepinephrine induces BDNF and activates the PI-3K and MAPK cascades in embryonic hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BDNF Unveiled: Exploring Its Role in Major Depression Disorder Serotonergic Imbalance and Associated Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Stereoselective Pharmacokinetics of 10-Hydroxynortriptyline Enantiomers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nortriptyline (B1679971), a tricyclic antidepressant, undergoes extensive metabolism to form various metabolites, with 10-hydroxynortriptyline being a major and pharmacologically active metabolite.[1] This metabolite exists as two geometric isomers, (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline, each of which is a racemic mixture of two enantiomers.[1] The stereochemistry of these metabolites plays a crucial role in their pharmacokinetic profiles, influencing their absorption, distribution, metabolism, and excretion. This technical guide provides a comprehensive overview of the pharmacokinetics of the this compound enantiomers, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Stereoselective Disposition and Metabolism

The formation and disposition of this compound enantiomers are highly stereoselective.[2] The hydroxylation of nortriptyline at the E-position is a major metabolic pathway, primarily catalyzed by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6).[3][4][5] This process shows a preference for the formation of the (-)-E-10-hydroxynortriptyline enantiomer.[6] In contrast, the formation of the Z-isomer is less dependent on the CYP2D6 polymorphism.[1]

Further metabolism of the this compound enantiomers involves glucuronidation, a phase II metabolic reaction.[1] This process is also enantioselective, with a preference for the (+)-E-10-hydroxynortriptyline enantiomer.[7][8] The glucuronide conjugates are more water-soluble and are readily excreted in the urine.[1]

The metabolic pathways of nortriptyline, including the formation and subsequent metabolism of the this compound enantiomers, are depicted in the following diagram:

Quantitative Pharmacokinetic Data

The stereoselective nature of the metabolism and elimination of this compound enantiomers results in significant differences in their pharmacokinetic parameters. The following tables summarize key pharmacokinetic data for the (E)-10-hydroxynortriptyline enantiomers from a study in which healthy volunteers were administered a single oral dose of racemic E-10-hydroxynortriptyline.[7]

Table 1: Plasma Pharmacokinetic Parameters of (E)-10-hydroxynortriptyline Enantiomers

| Parameter | (+)-E-10-hydroxynortriptyline | (-)-E-10-hydroxynortriptyline |

| Cmax (nmol/L) | 55 ± 15 | 230 ± 60 |

| Tmax (h) | 3.5 ± 1.2 | 4.0 ± 1.0 |

| AUC (nmol·h/L) | 580 ± 160 | 2900 ± 800 |

| Half-life (h) | 8.5 ± 1.5 | 8.8 ± 1.3 |

| Oral Clearance (L/h) | 80 ± 20 | 16 ± 4 |

Data are presented as mean ± SD.

Table 2: Renal Clearance and Urinary Excretion of (E)-10-hydroxynortriptyline Enantiomers

| Parameter | (+)-E-10-hydroxynortriptyline | (-)-E-10-hydroxynortriptyline |

| Renal Clearance (L/h) | 2.5 ± 0.8 | 6.0 ± 1.5 |

| Unbound Renal Clearance (L/h) | 5.5 ± 1.8 | 19 ± 5 |

| % of Dose Excreted Unchanged in Urine | 3.5 ± 1.0 | 9.0 ± 2.5 |

| % of Dose Excreted as Glucuronide in Urine | 64 ± 12 | 35 ± 10 |

Data are presented as mean ± SD.

These data clearly demonstrate that the plasma levels and AUC of the (-)-E-10-hydroxynortriptyline enantiomer are substantially higher than those of the (+)-enantiomer.[7] This is primarily due to the significantly lower oral clearance of the (-)-enantiomer.[7] Conversely, a much larger proportion of the (+)-enantiomer is eliminated as a glucuronide conjugate in the urine.[7]

Experimental Protocols

The analysis of this compound enantiomers in biological matrices requires sensitive and stereoselective analytical methods. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most commonly employed techniques.[2][9][10][11][12][13]

Enantioselective Analysis of this compound in Plasma

A typical experimental workflow for the enantioselective quantification of this compound in plasma is outlined below.

1. Sample Preparation:

-

Protein Precipitation: Plasma samples are typically first treated with a protein precipitating agent, such as acetonitrile (B52724), to remove high molecular weight proteins.[9]

-

Liquid-Liquid Extraction: The supernatant is then subjected to liquid-liquid extraction using an organic solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol) to isolate the analytes of interest from the aqueous matrix.[11]

-

Evaporation and Reconstitution: The organic layer is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable mobile phase for injection into the chromatographic system.[11]

2. Chromatographic Separation:

-

Chiral Stationary Phase: Enantioselective separation is achieved using a chiral HPLC column. Various types of chiral stationary phases are available, such as those based on cyclodextrins or proteins.

-

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The composition of the mobile phase is optimized to achieve adequate separation of the enantiomers.[11]

3. Detection and Quantification:

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and selectivity.[9][10][11] The analytes are ionized using an appropriate ionization source (e.g., electrospray ionization) and specific precursor-product ion transitions are monitored for quantification.

-

Internal Standards: Stable isotope-labeled internal standards for each enantiomer are ideally used to ensure accurate and precise quantification.[10]

Conclusion

The pharmacokinetics of this compound are characterized by significant stereoselectivity in both its formation and subsequent elimination. The predominance of the (-)-E-10-hydroxynortriptyline enantiomer in plasma is a direct consequence of the stereoselective metabolism of nortriptyline by CYP2D6 and the enantioselective glucuronidation of the resulting hydroxylated metabolites. A thorough understanding of these stereoselective processes is essential for the rational development and clinical use of nortriptyline and for the interpretation of therapeutic drug monitoring data. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and clinicians working in this area.

References

- 1. benchchem.com [benchchem.com]

- 2. Enantioselective formation and disposition of (E)- and (Z)-10-hydroxynortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. s3.pgkb.org [s3.pgkb.org]

- 4. E- and Z-10-hydroxylation of nortriptyline: relationship to polymorphic debrisoquine hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselective inhibition of nortriptyline hydroxylation in man by quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselective disposition of racemic E-10-hydroxynortriptyline in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucuronidation of the enantiomers of E-10-hydroxynortriptyline in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and this compound in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sensitive method for the quantitation of nortriptyline and this compound in human plasma by capillary gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Cytochrome P450 2D6 in the Metabolism of Nortriptyline to 10-Hydroxynortriptyline: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the pivotal role of the cytochrome P450 2D6 (CYP2D6) enzyme in the metabolic conversion of the tricyclic antidepressant nortriptyline (B1679971) to its primary active metabolite, 10-hydroxynortriptyline. Given the significant inter-individual variability in nortriptyline response, driven largely by genetic polymorphisms in the CYP2D6 gene, a thorough understanding of this metabolic pathway is critical for optimizing therapeutic efficacy and minimizing adverse drug reactions. This document details the enzymatic kinetics, the clinical impact of genetic variants, and standardized experimental protocols for investigating this pathway.

Introduction: The Metabolic Fate of Nortriptyline

Nortriptyline (NT), a secondary amine tricyclic antidepressant, is widely used in the management of major depressive disorder. Its therapeutic and toxic effects are closely linked to its plasma concentration, which is largely determined by its rate of hepatic metabolism. The primary route of elimination is hydroxylation at the 10-position to form (E)-10-hydroxynortriptyline (10-OH-NT), a pharmacologically active metabolite.[1][2] This metabolite is approximately half as potent as its parent compound.[2][3][4] The enzyme primarily responsible for this critical biotransformation is Cytochrome P450 2D6 (CYP2D6), a highly polymorphic enzyme that is a key determinant of the pharmacokinetic variability of nortriptyline.[1][5][6]

Genetic variations in the CYP2D6 gene can lead to distinct metabolic phenotypes, ranging from poor to ultrarapid metabolism.[2][4] These variations have profound clinical implications, affecting both the efficacy and safety of nortriptyline therapy.[6][7] This guide will explore the biochemical basis of CYP2D6-mediated 10-hydroxylation, present quantitative data on its kinetics and the impact of pharmacogenetics, and provide detailed experimental methodologies for its study.

The Nortriptyline Metabolic Pathway

Nortriptyline undergoes several metabolic transformations, but 10-hydroxylation is the quantitatively most important pathway.[5] This reaction is stereoselectively catalyzed by CYP2D6 to predominantly form the (E)-10-hydroxynortriptyline isomer.[1][5] While other enzymes, such as CYP3A4, can mediate this reaction, they exhibit a much lower affinity for nortriptyline compared to CYP2D6.[8] Therefore, at therapeutic concentrations, CYP2D6 activity is the rate-limiting step in the clearance of nortriptyline via this pathway. Nortriptyline is also metabolized to a lesser extent via N-demethylation, a reaction mediated by CYP2D6, CYP2C19, and CYP1A2.[2][4][5]

Quantitative Data on Nortriptyline Metabolism

The enzymatic activity of CYP2D6 and its genetic variants significantly influences the pharmacokinetics of nortriptyline and this compound. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Enzyme Kinetic Parameters for Nortriptyline 10-Hydroxylation

This table presents the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), illustrating the affinity and capacity of different CYP isozymes for nortriptyline metabolism. The lower Km value for CYP2D6 confirms its role as the high-affinity enzyme in 10-hydroxylation.

| Enzyme System | Reaction | Km (μM) | Vmax (mol/hr/mol CYP) | Reference |

| cDNA-expressed CYP2D6 | 10-Hydroxylation | 0.48 - 0.74 | 130 | [5] |

| cDNA-expressed CYP2D6 | N-Demethylation | 0.48 - 0.74 | 19 | [5] |

| Human Lymphoblast-expressed CYP2D6 | E-10-Hydroxylation | 2.1 | Not Reported | [8] |

| Human Liver Microsomes (High-affinity) | E-10-Hydroxylation | 1.3 ± 0.4 | Not Reported | [8] |

| Human Lymphoblast-expressed CYP3A4 | E-10-Hydroxylation | 37.4 | Not Reported | [8] |

| Human Liver Microsomes (Low-affinity) | E-10-Hydroxylation | 24.4 ± 7 | Not Reported | [8] |

| cDNA-expressed CYP2C19 | N-Demethylation | 118 | 93 | [5] |

| cDNA-expressed CYP1A2 | N-Demethylation | 54 | 6.8 | [5] |

Table 2: Influence of CYP2D6 Genotype on Nortriptyline and this compound Pharmacokinetics (Single Dose Studies)

This table summarizes data from clinical studies investigating the impact of the number of functional CYP2D6 alleles on key pharmacokinetic parameters after a single oral dose of nortriptyline. A clear gene-dose effect is observable.

| CYP2D6 Phenotype (Functional Alleles) | Parameter | Value | % Change vs. EM (2 Alleles) | Reference |

| Poor Metabolizer (PM) (0) | AUC NT (nM·hr) | 4301 | +232% | [3][9] |

| AUC 10-OH-NT (nM·hr) | 1537 | -10% | [3][9] | |

| Ratio AUC NT/10-OH-NT | 2.89 | +275% | [3][9] | |

| t1/2 NT (hr) | 54.5 | - | [3] | |

| Intermediate Metabolizer (IM) (1) | AUC NT (nM·hr) | 3617 | +179% | [3][9] |

| AUC 10-OH-NT (nM·hr) | 1856 | +8% | [3] | |

| Ratio AUC NT/10-OH-NT | 2.06 | +168% | [3] | |

| t1/2 NT (hr) | 47.5 | - | [3] | |

| Extensive Metabolizer (EM) (2) | AUC NT (nM·hr) | 1295 | Baseline | [3][9] |

| AUC 10-OH-NT (nM·hr) | 1711 | Baseline | [3] | |

| Ratio AUC NT/10-OH-NT | 0.77 | Baseline | [3] | |

| t1/2 NT (hr) | Not Reported | - | ||

| Ultrarapid Metabolizer (UM) (≥3) | AUC NT (nM·hr) | 860 | -34% | [3] |

| AUC 10-OH-NT (nM·hr) | 2731 | +60% | [3] | |

| Ratio AUC NT/10-OH-NT | 0.32 | -58% | [3] | |

| t1/2 NT (hr) | 18.1 | - | [3] |

AUC: Area Under the Curve; t1/2: Elimination Half-life. Data are representative values compiled from cited studies.

Experimental Protocols

Investigating the role of CYP2D6 in nortriptyline metabolism involves both in vitro and in vivo methodologies.

Protocol 1: In Vitro Nortriptyline Metabolism Assay

Objective: To characterize the kinetics of nortriptyline 10-hydroxylation by specific human CYP450 enzymes.

Methodology:

-

Enzyme Source: Use either pooled Human Liver Microsomes (HLMs) or cDNA-expressed recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4, CYP2C19 expressed in baculovirus-infected insect cells).[5][8][10]

-

Reaction Mixture: Prepare an incubation mixture in a microcentrifuge tube on ice containing:

-

Initiation: Pre-warm the mixture for 5 minutes at 37°C. Initiate the enzymatic reaction by adding a pre-warmed NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 15-30 minutes) within the linear range of metabolite formation.

-

Termination: Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile (B52724) or methanol, often containing an internal standard for analytical quantification.[10]

-

Sample Preparation: Centrifuge the terminated reaction mixture (e.g., at 14,000 x g for 10 minutes) to precipitate proteins. Collect the supernatant for analysis.[10]

-